molecular formula C5H7N3O3 B12815770 3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one

3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one

Cat. No.: B12815770
M. Wt: 157.13 g/mol
InChI Key: LDNIPWSXNDHBHN-UHFFFAOYSA-N
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Description

3-Acetyl-5-amino-4-hydroxy-4H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes an acetyl group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diketone with an amidine in the presence of a base. For example, the reaction of 1,2-diketones with amidines can yield imidazolones through a cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-amino-4-hydroxy-4H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-5-amino-4-hydroxy-4H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Imidazol-4-one: Shares the imidazole core but lacks the acetyl and amino groups.

    Imidazol-2-one: Another isomer with different placement of the carbonyl group.

    Histidine: An amino acid with an imidazole side chain, structurally related but functionally different.

Uniqueness: The presence of the acetyl, amino, and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one

InChI

InChI=1S/C5H7N3O3/c1-2(9)8-4(10)3(6)7-5(8)11/h4,10H,1H3,(H2,6,7,11)

InChI Key

LDNIPWSXNDHBHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C(=NC1=O)N)O

Origin of Product

United States

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